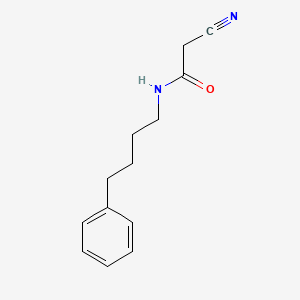

2-cyano-N-(4-phenylbutyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-phenylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-10-9-13(16)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMZOWPSRMYOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401313 | |

| Record name | 2-cyano-N-(4-phenylbutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-40-0 | |

| Record name | 2-cyano-N-(4-phenylbutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyano N 4 Phenylbutyl Acetamide and Analogous Structures

Elucidation of Amidation and Condensation Pathways for Cyanoacetamides

The formation of the amide bond in N-substituted cyanoacetamides is a critical step that can be achieved through several pathways, primarily involving the reaction of amines with cyanoacetic acid or its esters.

Mechanistic Insights into Reactions of Amines with Cyanoacetic Acid Esters and Cyanoacetic Acid

The reaction of an amine with an ester, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. chemistrysteps.com Subsequently, the alkoxy group is eliminated, regenerating the carbonyl group and forming the amide. chemistrysteps.com While the alkoxy group is a better leaving group than the corresponding amine's conjugate base, it is still considered a poor leaving group, which can make this reaction less efficient than alternatives like using acyl chlorides. chemistrysteps.com

The direct reaction between an amine and a carboxylic acid to form an amide is also a fundamental transformation. libretexts.org This reaction typically involves the formation of an ammonium (B1175870) carboxylate salt, which upon heating, dehydrates to form the amide. libretexts.org However, this direct amidation often requires harsh conditions. nih.gov

A variety of methods exist for the synthesis of cyanoacetamide derivatives, including the reaction of substituted amines with alkyl cyanoacetates or cyanoacetic acid under different conditions. researchgate.net

Catalytic Approaches in N-Substituted Cyanoacetamide Synthesis (e.g., Basic Medium, DCC/DMAP)

To overcome the often sluggish nature of amidation, various catalytic systems have been developed. For instance, reactions can be performed in a basic medium, which can deprotonate the amine, increasing its nucleophilicity. ekb.eg

A widely used and effective method for amide bond formation is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govorganic-chemistry.org In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol or amine, can then react with this intermediate to form a reactive amide (an "active ester"), which readily reacts with the amine to form the desired amide, with dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgnih.gov This method is particularly advantageous as it is mild and can be used for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org The addition of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts. organic-chemistry.org

High-Yielding Synthetic Strategies for Specific N-(Alkyl/Aryl)cyanoacetamides

High yields of N-substituted cyanoacetamides can be achieved through various optimized procedures. A straightforward approach involves reacting an amine with ethyl cyanoacetate (B8463686). researchgate.net This method has been successfully used to synthesize a range of N-alkyl and N-cycloalkyl cyanoacetamides. researchgate.net For example, a simple and efficient method involves stirring a mixture of ethyl cyanoacetate and a primary or secondary amine at room temperature overnight without a catalyst. The resulting solid product can then be purified by recrystallization from ethanol. This strategy has been employed to produce N-substituted cyanoacetamides in excellent yields (70.0-90.0%).

Another effective method involves the direct reaction of amines with methyl cyanoacetate to produce the corresponding N-substituted cyanoacetamides. beilstein-journals.org These can then be used as precursors for more complex structures. beilstein-journals.org Research has demonstrated the parallel synthesis of a large array of cyanoacetamides on a multigram scale with a convenient workup involving simple filtration and washing. nih.gov

Below is a table summarizing various synthetic approaches for N-substituted cyanoacetamides:

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Ethyl cyanoacetate, Cyclohexylamine | Room Temperature, Overnight | N-cyclohexyl-2-cyanoacetamide | High | |

| Ethyl cyanoacetate, Morpholine | Room Temperature, Overnight | 2-cyano-1-morpholinoethan-1-one | High | |

| Ethyl cyanoacetate, Piperidine | Room Temperature, Overnight | 2-cyano-1-(piperidin-1-yl)ethan-1-one | High | |

| Ethyl cyanoacetate, Piperazine | Room Temperature, Overnight | 1,4-bis(2-cyanoacetyl)piperazine | High | |

| Methyl cyanoacetate, Various primary amines | Not specified | N-substituted cyanoacetamides | Not specified | beilstein-journals.org |

Multi-Component Reactions for the Introduction of Substituted Alkyl/Aryl Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that contains substantial portions of all the starting materials. researchgate.net MCRs are advantageous due to their high atom economy, reduced reaction times, and operational simplicity. researchgate.net Cyanoacetamide derivatives are valuable starting materials for a plethora of MCRs. nih.govacs.org

The Gewald three-component reaction is a classic MCR that is used to synthesize 2-aminothiophenes. researchgate.net This reaction can be adapted to produce 2-aminothiophene-3-carboxamides from cyanoacetamides, aldehydes or ketones, and elemental sulfur. researchgate.net This approach significantly expands the diversity of accessible cyanoacetamide-based scaffolds. researchgate.net

Furthermore, N-substituted cyanoacetamides can be utilized in MCRs to construct a variety of heterocyclic systems. beilstein-journals.orgresearchgate.net For instance, they can be reacted with aldehydes and malononitrile (B47326) in a Hantzsch-type pyridine (B92270) synthesis to prepare 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. researchgate.net

Stereoselective Synthesis and Chiral Resolution of N-Substituted Cyanoacetamides

The development of stereoselective methods for the synthesis of chiral N-substituted cyanoacetamides is an area of growing interest, particularly for applications in pharmaceuticals. While direct stereoselective synthesis of these specific compounds is not extensively documented in the provided context, general principles of asymmetric synthesis and chiral resolution are applicable.

Chiral resolution is a common technique used to separate a racemic mixture of enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. For compounds containing an amine group, chiral acids like O,O'-diacyltartaric acid derivatives (e.g., 2,3-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl tartaric acid) can be used as resolving agents. google.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of the 2 Cyano N 4 Phenylbutyl Acetamide Framework

Intramolecular Reactivity of the Cyanoacetamide Functional Group

The intrinsic reactivity of the 2-cyanoacetamide (B1669375) core is characterized by the electronic influence of the electron-withdrawing cyano and amide groups on the central methylene (B1212753) unit, as well as the inherent reactivity of the nitrile and carbonyl carbons themselves.

Active Methylene Group Activation and Its Chemical Transformations

The methylene group (α-carbon) flanked by the cyano and carbonyl groups is termed an "active methylene" group. The electron-withdrawing nature of its neighbors significantly increases the acidity of its protons, making them susceptible to deprotonation by even moderate bases. This generates a stabilized carbanion (an enolate), which is a potent nucleophile. tubitak.gov.tr

This activation is fundamental to many of the compound's transformations. The resulting nucleophilic enolate can participate in various chemical reactions, most notably substitution and condensation reactions. tubitak.gov.tr For instance, it can undergo C-alkylation when treated with alkyl halides in the presence of a base, leading to the formation of α-substituted derivatives.

| Reactant | Base | Product | Reaction Type |

| Alkyl Halide (R-X) | NaOEt, K₂CO₃ | 2-cyano-2-alkyl-N-(4-phenylbutyl)acetamide | C-Alkylation |

| Aryl Bromide (Ar-Br) | Pd(OAc)₂/dppf | 2-cyano-2-aryl-N-(4-phenylbutyl)acetamide | Palladium-catalyzed Arylation organic-chemistry.org |

Reactivity of the Nitrile and Amide Carbonyl Functions

The cyanoacetamide moiety possesses three primary electrophilic sites: the carbon of the nitrile group, the carbonyl carbon of the amide, and to a lesser extent, the amide nitrogen's carbonyl carbon. ekb.eg The nitrile carbon is particularly electrophilic due to the polarization of the carbon-nitrogen triple bond and its sp hybridization. unizin.orgfiveable.me This makes it a target for nucleophilic attack.

Common transformations involving the nitrile and amide functions include:

Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com Stopping the reaction at the intermediate amide stage can be challenging due to the required conditions. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). unizin.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org

Reaction with Organometallics: Grignard reagents can attack the electrophilic nitrile carbon to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org

| Reagent | Functional Group Targeted | Resulting Product | Reaction Type |

| H₃O⁺, heat | Nitrile | 2-(carbamoyl)-6-phenylhexanoic acid | Acid-catalyzed hydrolysis libretexts.org |

| 1. LiAlH₄, 2. H₂O | Nitrile | 2-(aminomethyl)-N-(4-phenylbutyl)acetamide | Reduction unizin.orglibretexts.org |

| 1. R-MgBr, 2. H₃O⁺ | Nitrile | 1-oxo-1-R-N-(4-phenylbutyl)propan-2-imine (hydrolyzes to ketone) | Grignard Reaction libretexts.org |

Intermolecular Reactions and Derivative Formation

The dual nucleophilic and electrophilic nature of the 2-cyano-N-(4-phenylbutyl)acetamide framework makes it an excellent substrate for building more complex molecular architectures through intermolecular reactions.

Nucleophilic and Electrophilic Interactions with Diverse Reagents

The molecule presents distinct sites for both nucleophilic and electrophilic attack. The enolate of the active methylene group and the amide nitrogen act as nucleophilic centers, while the nitrile and carbonyl carbons are primary electrophilic centers. tubitak.gov.trekb.eg This allows for tailored reactions with a wide range of reagents. For example, the active methylene can react with electrophiles, while the electrophilic nitrile carbon is a target for various nucleophiles. nih.gov

In one documented pathway, N-aryl-2-cyanoacetamide derivatives react with sodium nitrite (B80452) in acetic acid, a nitrosation process, to yield corresponding hydroxyimino derivatives. ekb.eg

Condensation Reactions, including Knoevenagel and Michael Additions

The activated methylene group is particularly well-suited for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of the active methylene compound with a carbonyl compound, followed by dehydration to yield an α,β-unsaturated cyanoacrylamide derivative.

A general Knoevenagel condensation is shown below: this compound + R-CHO → (E/Z)-2-cyano-3-R-N-(4-phenylbutyl)acrylamide

The resulting product, an electron-deficient alkene, is an excellent Michael acceptor. It can subsequently undergo a Michael (1,4-conjugate) addition with another nucleophile. In some cases, a tandem Knoevenagel condensation–Michael addition can occur, where a second molecule of the cyanoacetamide or another nucleophile adds to the newly formed double bond. nih.gov This tandem approach is a powerful tool for creating complex structures under mild conditions. nih.gov

| Reaction | Reactant | Catalyst/Conditions | Intermediate/Product |

| Knoevenagel Condensation | Benzaldehyde (B42025) | Piperidine/Ethanol | 2-cyano-3-phenyl-N-(4-phenylbutyl)acrylamide |

| Michael Addition | Thiophenol | Base | 2-cyano-3-phenyl-3-(phenylthio)-N-(4-phenylbutyl)propionamide |

| Tandem Knoevenagel-Michael | Aldehyde (R-CHO) | Mild base | Bis-adduct where a second cyanoacetamide molecule adds to the α,β-unsaturated intermediate nih.gov |

Cycloaddition Reactions and Heterocycle Annulation

This compound is a valuable precursor for synthesizing a wide variety of heterocyclic compounds. tubitak.gov.tr The reactions typically involve the condensation of the cyanoacetamide framework with bifunctional reagents, leading to cyclization and the formation of stable ring systems. These reactions often proceed via an initial condensation at the active methylene group, followed by an intramolecular cyclization involving the cyano or amide function.

Research on related N-aryl cyanoacetamides has demonstrated the synthesis of numerous heterocyclic systems: ekb.eg

Thiazoles: Reaction with thioglycolic acid can yield 4-hydroxythiazol-2-yl derivatives. ekb.eg

Benzothiazoles: Condensation with o-amino-thiophenol under basic conditions results in the formation of 2-benzothiazolyl derivatives. ekb.eg

Pyrazoles and Isoxazoles: Reaction of derived enaminonitriles with hydrazine (B178648) or hydroxylamine (B1172632) can afford pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net

Pyrimidines: Treatment of enaminonitriles with reagents like guanidine (B92328) or thiourea (B124793) can lead to substituted pyrimidines. researchgate.net

Pyridines: Reaction with benzylidene malononitrile (B47326) in a basic medium can yield highly substituted pyridine (B92270) derivatives. ekb.eg

| Reagent | Resulting Heterocycle | Reference Reaction |

| Hydrazine Hydrate | Pyrazole | Reaction with an enaminonitrile derivative of cyanoacetamide researchgate.net |

| Hydroxylamine | Isoxazole | Reaction with an enaminonitrile derivative of cyanoacetamide researchgate.net |

| Thioglycolic Acid | Thiazole | Direct reaction with N-substituted cyanoacetamide ekb.eg |

| Guanidine | Pyrimidine | Reaction with an enaminonitrile derivative of cyanoacetamide researchgate.net |

| o-Amino-thiophenol | Benzothiazole | Direct reaction with N-substituted cyanoacetamide ekb.eg |

Synthetic Utility as a Versatile Building Block in Complex Molecule Construction

The strategic placement of reactive functional groups within the this compound framework makes it an invaluable precursor in organic synthesis. The active methylene group can participate in a variety of condensation and substitution reactions, while the cyano group can be involved in cyclization and addition reactions. This dual reactivity is key to its utility in forming complex molecular architectures.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Quinoxalinones, Pyridines, Pyrimidines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides a convenient entry point to several important ring systems.

Pyridines: The construction of pyridine rings often relies on condensation reactions. baranlab.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. organic-chemistry.orgwikipedia.org Variations of this method can be adapted to utilize cyanoacetamide derivatives. researchgate.net A general approach involves the condensation of an enone or enal with a cyanoacetamide derivative in the presence of a base. researchgate.net The reaction can proceed through a Michael-type addition followed by cyclization and either oxidation or "decyanidative aromatization" to yield substituted pyridones. researchgate.net Another strategy involves the use of 1-cyanomethylpyridinium salts to produce 2-aminopyridines. baranlab.org

Pyrimidines: The synthesis of pyrimidines can be achieved through various routes, often involving the reaction of a C3 unit with a C-N-C unit. For example, propargyl alcohols can react with amidines in the presence of a copper(II) triflate catalyst to form substituted pyrimidines. mdpi.com Another approach involves the use of a C2 unit, like acetamidine, and a C1 unit, often derived from carbon monoxide, with acrylonitrile (B1666552) serving as a C3 building block. google.com Cyanoacetamide derivatives can also be employed; for example, the reaction of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide with guanidine yields a 2,4-diaminopyrimidine (B92962) derivative. researchgate.net

Quinoxalinones: While specific examples for the direct synthesis of quinoxalinones from this compound are not prevalent in the provided search results, the general strategies for quinoxalinone synthesis often involve the condensation of o-phenylenediamines with α-keto acids or their esters. The reactivity of the cyanoacetamide moiety could potentially be harnessed to create a suitable precursor for such a cyclization.

Table 1: Synthesis of Nitrogen-Containing Heterocyclic Systems

| Heterocycle | General Synthetic Strategy | Key Reagents | Catalyst/Conditions |

| Pyridines | Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia (B1221849)/Ammonium (B1175870) Acetate | Oxidation (e.g., Ferric Chloride, MnO2) |

| Condensation | Enone/Enal, Cyanoacetamide derivative | Base (e.g., t-BuOK) | |

| Pyrimidines | [3+3] Cycloaddition | Propargyl alcohol, Amidine | Cu(II) triflate |

| Condensation | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, Guanidine | - |

Coumarin (B35378) and Iminocoumarine Scaffold Formations

Coumarins and their imino-analogs are important classes of compounds with diverse biological activities. The Knoevenagel condensation is a key reaction for their synthesis, and the active methylene group of this compound is well-suited for this transformation.

Coumarins: The synthesis of coumarins can be achieved through the Knoevenagel condensation of salicylaldehydes with active methylene compounds. nih.govscispace.com Using ethyl cyanoacetate (B8463686), a related active methylene compound, in the presence of a catalyst like choline (B1196258) chloride/zinc chloride deep eutectic solvent, leads to high yields of coumarin derivatives. nih.govscispace.com The reaction of substituted salicylaldehydes with cyanoacetamide derivatives under various catalytic conditions is a common route to coumarins. nih.gov

Iminocoumarines: The formation of iminocoumarins can occur as an intermediate in the synthesis of coumarins. For instance, the reaction of salicylaldehydes with malononitrile in a two-step process first yields iminocoumarins, which can then be hydrolyzed to the corresponding coumarins. nih.gov

Table 3: Synthesis of Coumarin and Iminocoumarine Scaffolds

| Scaffold | General Synthetic Strategy | Key Reagents | Catalyst/Conditions |

| Coumarins | Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound (e.g., Ethyl Cyanoacetate) | Choline chloride/Zinc chloride, Piperidine/Acetic acid |

| Iminocoumarins | Knoevenagel Condensation | Salicylaldehyde, Malononitrile | - |

Pyrazole, Dihydropyridine (B1217469), Imidazole, and Benzimidazole (B57391) Ring Closures

The versatility of this compound extends to the synthesis of several other important heterocyclic systems.

Pyrazoles: Pyrazoles can be synthesized from cyanoacetamide derivatives through various pathways. researchgate.net One method involves the reaction of an enaminonitrile, derived from a cyanoacetamide, with hydrazine derivatives. researchgate.net Another approach is the reaction of arylhydrazones of cyanoacetamides with reagents like hydroxylamine or chloroacetonitrile. researchgate.net The Vilsmeier-Haack reagent (DMF-POCl3) can also be used to effect the cyclization of hydrazones to form pyrazole-4-carboxaldehydes. hilarispublisher.com

Dihydropyridines: The Hantzsch dihydropyridine synthesis is a well-established method for preparing 1,4-dihydropyridines. organic-chemistry.orgwikipedia.orgthermofisher.com This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate. wikipedia.org While not a direct use of this compound, the principles of this reaction can be applied to similar systems. For example, a one-pot multicomponent reaction of 5-bromothiophene-2-carboxaldehyde, ammonium acetate, and different 1,3-diones in the presence of ceric ammonium nitrate (B79036) (CAN) yields dihydropyridine derivatives. nih.gov

Imidazoles: Imidazole derivatives can be synthesized from cyanoacetamide precursors. A sequential, one-pot reaction of amines with ethyl cyanoacetate and ethyl glycinate (B8599266) hydrochloride under neat conditions can produce imidazolidin-4-ones in high yields. nih.gov The proposed mechanism involves the initial formation of a cyanoacetamido derivative, followed by the addition of the amino group of ethyl glycinate to the cyano group and subsequent cyclization. nih.gov

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govsemanticscholar.org While a direct synthesis from this compound is not explicitly described, the cyanoacetamide moiety can be a precursor to functional groups that can participate in benzimidazole formation. For example, 2-guanidinobenzimidazole, formed from o-phenylenediamine and 2-cyanoguanidine, can react with chalcones to yield benzimidazole derivatives. jocpr.com

Table 4: Synthesis of Pyrazole, Dihydropyridine, Imidazole, and Benzimidazole Rings

| Heterocycle | General Synthetic Strategy | Key Reagents | Catalyst/Conditions |

| Pyrazoles | Condensation/Cyclization | Enaminonitrile, Hydrazine derivatives | - |

| Cyclization | Arylhydrazones of cyanoacetamides, Hydroxylamine/Chloroacetonitrile | - | |

| Dihydropyridines | Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate | Ceric Ammonium Nitrate (CAN) |

| Imidazoles | One-pot Condensation | Amine, Ethyl cyanoacetate, Ethyl glycinate hydrochloride | Neat, 70 °C |

| Benzimidazoles | Condensation/Cyclization | o-Phenylenediamine, Aldehyde/Carboxylic acid | Ammonium chloride |

Advanced Spectroscopic and Solid State Structural Characterization of 2 Cyano N 4 Phenylbutyl Acetamide Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. uobasrah.edu.iq By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be established. uobasrah.edu.iq For analogues of 2-cyano-N-(4-phenylbutyl)acetamide, these techniques provide a detailed map of the molecule's framework.

While specific data for this compound is not publicly available, the analysis of a related analogue, 2-ethyl-4,4-diphenyl-pyrrolidine, provides insight into the expected spectral features. rsc.org The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) groups of the butyl chain, and the protons of the acetamide (B32628) moiety. Similarly, the ¹³C NMR spectrum would reveal characteristic peaks for the aromatic carbons, the aliphatic carbons of the butyl chain, the carbonyl carbon, the cyano carbon, and the methylene carbon of the acetamide group.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Cyano-N-acetamide Analogue (Data for 2-ethyl-4,4-diphenyl-pyrrolidine, a structural analogue) rsc.org

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Assignment |

| Protons | 0.97 | t, J = 7.4 Hz | -CH₂-CH₃ |

| 1.49 – 1.70 | m | -CH-CH₂ -CH₃ | |

| 2.10 | dd, J = 9.6, 12.7 Hz | Ph₂C-CHH -CH(Et)-NH- | |

| 2.77 | dd, J = 9.6, 12.6 Hz | Ph₂C-CHH -CH(Et)-NH- | |

| 3.15 – 3.24 | m | -CH₂-CH (Et)-NH- | |

| 3.34 | br s | -NH - | |

| 3.47 | d, J = 11.5 Hz | Ph₂C-CHH -NH- | |

| 3.80 | d, J = 11.5 Hz | Ph₂C-CHH -NH- | |

| 7.15 – 7.40 | m | ArH |

| ¹³C NMR (CDCl₃, 75 MHz) | Chemical Shift (δ) ppm | Assignment |

| Carbons | 12.6 | -CH₂-C H₃ |

| 30.5 | -CH-C H₂-CH₃ | |

| 45.7 | Ph₂C -CHH-CH(Et)-NH- | |

| 57.4 | -C H₂-CH(Et)-NH- | |

| 58.0 | Ph₂C-CHH-C H(Et)-NH- | |

| 60.7 | Ph₂C-C HH-NH- | |

| 127.2, 127.9, 128.0, 129.4, 129.5 | C -Ar | |

| 147.4, 148.2 | C -Ar (quaternary) |

Vibrational Spectroscopy (Infrared) and High-Resolution Mass Spectrometry for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. uobasrah.edu.iq Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. For analogues of this compound, key vibrational bands are expected for the N-H stretch, the C=O stretch of the amide, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic portions.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule with high confidence. rsc.org

For the analogue 2-cyano-N-(4-phenylthiazol-2-yl)acetamide, the IR spectrum showed characteristic absorption bands at 3230 cm⁻¹ (N-H), 2196 cm⁻¹ (conjugated C≡N), and 1668 cm⁻¹ (amidic C=O). researchgate.net The mass spectrum of this analogue displayed a molecular ion peak corresponding to its molecular formula, confirming its identity. researchgate.net

Table 2: Key Spectroscopic Data for a 2-Cyano-N-acetamide Analogue (Data for 2-cyano-N-(4-phenylthiazol-2-yl)acetamide) researchgate.net

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | 3230 cm⁻¹ | N-H stretching vibration |

| 2196 cm⁻¹ | Conjugated C≡N stretching vibration | |

| 1668 cm⁻¹ | Amide C=O stretching vibration | |

| Mass Spectrometry (MS) | m/z = 298 | Molecular ion peak (M⁺) |

X-ray Crystallography for Precise Molecular Geometry and Conformation

The analysis of dihedral angles is crucial for describing the conformation of a molecule. In an analogue, (R)-2-cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring was determined to be 68.7(1)°. nih.govresearchgate.net This significant twist indicates a non-planar relationship between these two functional groups, which can be attributed to steric hindrance and the optimization of non-covalent interactions within the crystal lattice.

Table 3: Hydrogen Bond Geometry for (R)-2-Cyano-N-(1-phenylethyl)acetamide nih.govresearchgate.net

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

| N—H⋯O | 0.86 | 2.06 | 2.916(2) | 173 |

| C—H⋯O | 0.97 | 2.58 | 3.442(3) | 149 |

| (D = donor atom, A = acceptor atom) |

The interplay of hydrogen bonds and other non-covalent interactions leads to the formation of a specific three-dimensional supramolecular assembly. chemicalbook.com In the case of (R)-2-cyano-N-(1-phenylethyl)acetamide, the hydrogen-bonded chains further pack into layers parallel to the bc-plane. nih.govresearchgate.net The specific arrangement of molecules in the crystal lattice is known as the crystal packing. Different packing arrangements of the same molecule are referred to as polymorphs, which can exhibit different physical properties. While polymorphism has not been explicitly reported for this specific analogue, it is a common phenomenon in organic molecules governed by subtle differences in crystallization conditions.

Theoretical and Computational Chemistry Approaches in 2 Cyano N 4 Phenylbutyl Acetamide Research

Electronic Structure and Bonding Analysis using Quantum Chemical Methods (DFT, Ab Initio, Semiempirical Methods)

Quantum chemical methods are fundamental to understanding the electronic characteristics of 2-cyano-N-(4-phenylbutyl)acetamide. These methods, including Density Functional Theory (DFT), ab initio, and semiempirical approaches, are used to calculate the molecule's electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) is a widely used method for its balance of computational cost and accuracy. For molecules like N-substituted cyanoacetamides, DFT calculations, often using functionals like B3LYP, can elucidate the electronic effects of substituents. researchgate.net For instance, the analysis of related N-(substituted phenyl)-2-cyanoacetamides has shown that the electronic nature of the substituent significantly influences the charge distribution across the amide and cyano groups. researchgate.net Such studies help in understanding the molecule's reactivity, stability, and intermolecular interaction potential.

Ab initio methods , while computationally more intensive, provide highly accurate results by solving the Schrödinger equation without empirical parameters. arxiv.org Methods like Hartree-Fock (HF) and more advanced techniques such as Coupled Cluster (CCSD(T)) can be employed to obtain precise geometric parameters and electronic energies. nih.govresearchgate.net These calculations are crucial for benchmarking results from less demanding methods and for studying systems where electron correlation is significant.

Semiempirical methods offer a faster, albeit less accurate, alternative for large systems or for preliminary screening of molecular properties. These methods use parameters derived from experimental data to simplify the calculations.

Conformational Analysis and Energetic Profiles of N-Substituted Cyanoacetamides

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Computational methods, particularly DFT, are employed to explore the potential energy surface of the molecule. researchgate.net By systematically rotating the rotatable bonds—such as those in the phenylbutyl chain and around the amide bond—researchers can map out the energetic landscape. Studies on related N-substituted cyanoacetamides have revealed the existence of different stable conformers, often designated as cis and trans with respect to the amide bond. researchgate.net The relative energies of these conformers determine their population at a given temperature. The trans conformation is often found to be more stable due to reduced steric hindrance. researchgate.net

For this compound, the flexibility of the butyl chain introduces additional conformational complexity. The energetic profile would show multiple local energy minima corresponding to different spatial arrangements of the phenyl and acetamide (B32628) groups. Understanding this profile is crucial, as the molecule's shape is key to how it interacts with other molecules, such as biological receptors.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis, NMR, IR/Raman)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate both the computational model and the experimental structural assignment. researchgate.netrsc.org

IR/Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the computed infrared (IR) and Raman spectra with experimental data, researchers can assign specific vibrational modes to the observed peaks. For N-substituted cyanoacetamides, key vibrational modes include the C≡N stretch, the C=O stretch of the amide, and the N-H stretch. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results, accounting for systematic errors in the computational methods. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. A strong correlation between the calculated and experimental NMR spectra provides confidence in the determined molecular structure and conformation in solution. researchgate.net Studies on similar compounds have successfully used this correlative approach to understand how substituent effects are transmitted through the molecular framework. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. rsc.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding orbital transitions (e.g., n→π* or π→π*), offering insights into the electronic makeup of the molecule. rsc.org

Below is a table summarizing the typical correlation between predicted and experimental spectroscopic data for related cyanoacetamide compounds.

| Spectroscopic Technique | Computational Method | Predicted Parameter | Typical Experimental Correlation |

| Infrared (IR) | DFT (e.g., B3LYP) | Vibrational Frequencies (cm⁻¹) | Good to Excellent (with scaling factors) researchgate.netresearchgate.net |

| Raman | DFT (e.g., B3LYP) | Vibrational Frequencies (cm⁻¹) | Good to Excellent (with scaling factors) researchgate.net |

| NMR | DFT (GIAO) | Chemical Shifts (ppm) | Good to Excellent researchgate.net |

| UV-Vis | TD-DFT | Excitation Energies (nm) | Good (Qualitative and semi-quantitative) rsc.org |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the intermediates, products, and, most importantly, the transition states (TS). nih.gov

A transition state is the highest energy point along the lowest energy path from reactants to products. Its structure and energy determine the activation energy and, therefore, the rate of the reaction. youtube.com Quantum chemical methods can be used to locate and characterize these fleeting structures. For instance, in the synthesis of cyanoacetamides, which can be formed from cyanoacetic acid derivatives, computational studies can model the reaction steps, such as amide bond formation. nih.gov

Molecular Interaction Studies and Binding Energetics

Understanding how this compound interacts with other molecules is key to predicting its behavior in various environments, including biological systems. Computational methods can model and quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

Molecular docking is a common technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. kcl.ac.uk While specific docking studies for this compound are not prominent in the search results, the methodology is broadly applied to similar compounds to explore potential biological targets. kcl.ac.uk These simulations place the ligand into the binding site of a receptor and score the different poses based on calculated binding energies.

More rigorous methods, such as DFT and ab initio calculations, can be applied to smaller, representative systems to precisely calculate the energetics of specific intermolecular interactions. researchgate.netrsc.org For this compound, key interactions would involve the amide group (as a hydrogen bond donor and acceptor), the cyano group (as a hydrogen bond acceptor), and the phenyl ring (participating in π-π stacking or C-H···π interactions). rsc.org Analyzing these interactions provides a fundamental understanding of the molecule's solubility, crystal packing, and potential for forming complexes with other molecules.

Exploration of Non Biological Applications and Material Science Relevance of 2 Cyano N 4 Phenylbutyl Acetamide Derivatives

Role as Intermediates in Fine Chemical Synthesis

Derivatives of 2-cyanoacetamide (B1669375) are highly valued as foundational intermediates in the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds. The structure of these molecules features multiple reactive sites: two nucleophilic centers (the active methylene (B1212753) group and the amide nitrogen) and two electrophilic centers (the amide carbonyl and the cyano group). ekb.eg This dual reactivity makes them powerful synthons, or building blocks, for constructing various molecular frameworks.

Research has demonstrated that 2-cyanoacetamide moieties are crucial starting materials for synthesizing biologically active heterocycles such as pyridines, thiazoles, and pyrimidines. ekb.egresearchgate.net The synthetic utility stems from their participation in a variety of organic reactions. For instance, the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is frequently employed. A study on the synthesis of (E)-2-Cyano-N,3-diphenylacrylamide used the intermediate 2-cyano-N-phenylacetamide, which underwent a Knoevenagel condensation with benzaldehyde (B42025) to form a carbon-carbon double bond. nih.gov

The general synthetic pathway often involves reacting a primary amine with ethyl cyanoacetate (B8463686) or cyanoacetic acid to produce the N-substituted 2-cyanoacetamide derivative. researchgate.netresearchgate.net This intermediate can then be subjected to cyclization reactions with various reagents to yield the desired heterocyclic systems. researchgate.netresearchgate.net The versatility of these compounds as intermediates is a cornerstone of their importance in fine chemical manufacturing.

Derivatization for Enhanced Analytical Detection Techniques

In analytical chemistry, particularly in chromatography and mass spectrometry, chemical derivatization is a key strategy to improve the detection and quantification of analytes. mdpi-res.com This process involves chemically modifying a compound to produce a new derivative with more favorable properties for analysis, such as increased volatility, thermal stability, or enhanced detectability. Small, hydrophilic molecules can be converted into larger, more hydrophobic compounds, making them more suitable for reversed-phase HPLC.

Derivatives of 2-cyanoacetamide are well-suited for such applications. A novel and sensitive method was developed for determining 2-cyanoacetamide by derivatizing it with 2-hydroxyacetophenone. nih.gov This reaction produced a 2-amino-4-phenylfuran-3-carboxamide derivative, which exhibits strong fluorescence, thereby enabling highly sensitive detection using liquid chromatography with a fluorescence detector. nih.gov The study successfully developed and validated both pre-column and post-column derivatization HPLC methods, demonstrating the practical application of this approach. nih.gov

For mass spectrometry, derivatization can be used to introduce a "hydrophobic tag" or a permanently charged moiety. This enhances the ionization efficiency of the analyte in the mass spectrometer's source, leading to a stronger signal and lower detection limits. ddtjournal.com While the 4-phenylbutyl group in 2-cyano-N-(4-phenylbutyl)acetamide already confers some hydrophobicity, further modification of the cyanoacetamide core could introduce specific chemical groups designed to carry a charge or to produce a characteristic fragmentation pattern upon collision-induced dissociation (CID), further improving analytical sensitivity and specificity. ddtjournal.com

Potential as Monomers or Building Blocks in Polymer Chemistry

The functional groups present in 2-cyanoacetamide derivatives make them attractive candidates for use as monomers in the synthesis of advanced polymers. The ability to undergo polymerization allows for the creation of materials with unique properties tailored for specific applications.

A recent study demonstrated the use of a 2-cyanoacetamide derivative, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (B121943) (CHAA), as a novel functional monomer. researchgate.net This monomer was synthesized and then polymerized with other common monomers like methyl methacrylate (B99206) (MMA) using a green microemulsion polymerization technique. researchgate.net This method yielded multifunctional polymeric nanospheres, highlighting the potential of cyanoacetamide-based monomers in creating nanostructured polymer materials. researchgate.net

Furthermore, the concept of using rigid, geometrically defined building blocks for creating ordered polymeric structures, such as two-dimensional (2D) polymers, is a burgeoning field of materials science. mdpi.com The formation of these 2D materials relies on building blocks with multiple, symmetrically arranged polymerizable groups that can guide polymerization in a lateral dimension. mdpi.com By strategically modifying the this compound scaffold, for example, by introducing additional reactive sites on the phenyl ring, it is conceivable to design monomers capable of self-assembling into highly ordered, sheet-like 2D polymers.

Catalytic Applications or as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the 2-cyanoacetamide structure possess lone pairs of electrons, making them potential donor atoms for coordinating with metal ions. This opens up the possibility of using these compounds as ligands in coordination chemistry. libretexts.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.org Depending on the number of donor atoms that bind to the metal, a ligand can be classified as monodentate, bidentate, or polydentate.

While the coordination chemistry of this compound itself is not extensively documented, the behavior of analogous compounds provides significant insight. Phenylcyanamide ligands, for instance, are known to coordinate with metals like ruthenium, copper, and nickel. researchgate.net They can act as ambidentate ligands, binding through the cyano nitrogen or bridging between metal centers. researchgate.net The π-system of the phenyl ring can also play a role in the electronic properties of the resulting metal complex. researchgate.net Similarly, this compound could potentially act as a bidentate ligand, coordinating to a metal center through both the cyano nitrogen and the carbonyl oxygen.

Such coordination complexes can have applications in catalysis, where the metal center acts as the active site for a chemical reaction. The properties of the ligand can be tuned to influence the catalytic activity and selectivity of the complex. The development of new cobalt(II) complexes with an N4-acenaphthene-based ligand demonstrates how the ligand structure dictates the coordination mode and the magnetic properties of the resulting complex. rsc.org This underscores the potential for designing novel catalysts and magnetic materials based on metal complexes of cyanoacetamide derivatives.

Design of Novel Functional Materials Based on Supramolecular Interactions

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. A key interaction driving the self-assembly of molecules into ordered structures is hydrogen bonding.

The crystal structures of several 2-cyanoacetamide derivatives reveal extensive networks of hydrogen bonds. In the crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide, molecules are linked into chains by N—H···O and weak C—H···O hydrogen bonds. researchgate.net Similarly, the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide shows that molecules are linked by N—H···O and C—H···O hydrogen bonds, which in turn form larger ring and chain motifs. doaj.org

These directional, non-covalent interactions are fundamental to the design of novel functional materials. By carefully designing the molecular structure of this compound derivatives, it is possible to program their self-assembly into specific, extended architectures like tapes, sheets, or porous frameworks. These supramolecular materials could exhibit interesting properties, such as selective guest binding, liquid crystallinity, or unique optical and electronic characteristics, based on the collective behavior of the assembled molecules.

Interactive Research Findings

| Application Area | Key Finding | Example Compound/Derivative | Source(s) |

| Fine Chemical Synthesis | Cyanoacetamide moieties serve as versatile synthons for a wide range of heterocyclic compounds due to their multiple reactive sites. | 2-cyano-N-phenylacetamide | ekb.eg, researchgate.net, nih.gov |

| Analytical Detection | Derivatization of the cyanoacetamide group can create a highly fluorescent product, enabling sensitive detection via HPLC. | 2-amino-4-phenylfuran-3-carboxamide | nih.gov |

| Polymer Chemistry | Cyanoacetamide derivatives can act as functional monomers in polymerization reactions to create novel polymeric nanospheres. | (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide | researchgate.net |

| Coordination Chemistry | The nitrogen and oxygen atoms in the scaffold allow these compounds to act as ligands, forming complexes with metal ions. | Phenylcyanamide (analogue) | researchgate.net, libretexts.org |

| Supramolecular Materials | Intermolecular hydrogen bonds (N—H···O and C—H···O) direct the self-assembly of molecules into ordered chains and networks. | (R)-2-Cyano-N-(1-phenylethyl)acetamide | researchgate.net, doaj.org |

Future Perspectives and Emerging Research Avenues for 2 Cyano N 4 Phenylbutyl Acetamide Chemistry

Development of Green Chemistry Methodologies for Synthesis

The chemical industry's shift towards sustainability has put a significant emphasis on the development of environmentally benign synthesis methods. For 2-cyano-N-(4-phenylbutyl)acetamide, future research will likely focus on replacing conventional synthetic routes with greener alternatives that offer higher efficiency, reduced waste, and the use of less hazardous substances. nih.gov

Current synthesis of similar cyanoacetamide derivatives often involves the condensation of an amine with an activated cyanoacetic acid derivative, which may use hazardous solvents and require significant energy input. Green chemistry approaches aim to mitigate these issues. researchgate.net For instance, the use of microwave-assisted organic synthesis (MAOS) has shown promise in accelerating reactions and improving yields for related compounds, such as the synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide, which achieved a 98.6% yield in just 40 seconds under microwave irradiation. nih.gov This suggests a viable green route for the production of this compound.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Methodologies for Cyanoacetamides

| Parameter | Conventional Method | Potential Green Method |

|---|---|---|

| Solvent | Toluene, Dichloromethane researchgate.net | Water, Ethanol, Deep Eutectic Solvents, or Solvent-free nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave Irradiation nih.gov, Ultrasound |

| Catalyst | Stoichiometric acid/base | Reusable solid catalysts, Biocatalysts |

| Reaction Time | Several hours researchgate.net | Minutes to seconds nih.gov |

| Waste Generation | Higher, due to solvent use and byproducts | Lower, with solvent recycling and higher atom economy |

| Yield | Variable | Often higher yields reported nih.gov |

Advanced Mechanistic Understanding through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. While traditional spectroscopic methods like FTIR and NMR are used for final product characterization, the application of in situ spectroscopic techniques offers a real-time window into the reaction as it happens. nih.govresearchgate.net

Future research on the synthesis of this compound should leverage in situ methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and process NMR. These techniques can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture. This allows for the precise determination of reaction kinetics, the identification of transient intermediates, and a clearer understanding of the catalytic cycle. By observing the reaction dynamics directly, researchers can rapidly optimize parameters like temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Computational Design of Derivatives with Tunable Properties for Advanced Materials

Computational chemistry provides powerful tools for the rational design of new molecules with specific, tailored properties. For this compound, computational methods like Density Functional Theory (DFT) can be employed to design derivatives for applications in advanced materials. researchgate.net By systematically modifying the core structure—for instance, by introducing different functional groups on the phenyl ring or altering the butyl chain—researchers can computationally screen for derivatives with desirable electronic, optical, or thermal properties.

These computational studies can predict key parameters that are essential for materials science applications. researchgate.net For example, calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for designing organic semiconductors. Similarly, nonlinear optical (NLO) properties can be calculated to identify candidates for photonic devices. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing new compounds, allowing research to focus on the most promising candidates. nih.gov

Table 2: Key Properties of this compound Derivatives Predictable by Computational Methods

| Property | Relevance in Materials Science | Computational Method |

|---|---|---|

| HOMO/LUMO Energies | Determines electronic band gap, charge transport properties for organic electronics. researchgate.net | Density Functional Theory (DFT) |

| Nonlinear Optical (NLO) Properties | Applications in telecommunications, optical computing, and frequency conversion. researchgate.net | Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions, influencing crystal packing and material morphology. researchgate.net | DFT |

| Dipole Moment & Polarizability | Affects solubility, self-assembly, and dielectric properties. | DFT |

| Thermal Stability | Crucial for the processing and operational lifetime of material devices. | Molecular Dynamics (MD) Simulations |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Investigation of Solid-State Properties for Material Science Applications

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Therefore, a thorough investigation of the solid-state properties of this compound and its derivatives is essential for their application in materials science. Techniques such as single-crystal X-ray diffraction are fundamental for determining the precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding.

For example, the crystallographic study of a related compound, (R)-2-cyano-N-(1-phenylethyl)acetamide, revealed an orthorhombic crystal system and a network of N—H···O and C—H···O hydrogen bonds that link the molecules into chains. researchgate.net Understanding such packing motifs is critical as they influence properties like thermal stability, solubility, and even electronic conductivity. Future work on this compound should involve similar detailed crystallographic analysis. Investigating phenomena such as polymorphism—the ability of a compound to exist in multiple crystal forms—is also crucial, as different polymorphs can have dramatically different physical properties.

Table 3: Example Crystallographic Data for a Related Cyanoacetamide Derivative, (R)-2-Cyano-N-(1-phenylethyl)acetamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.7573 Å, b = 11.1432 Å, c = 19.3311 Å |

| Volume (V) | 1024.77 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | N—H···O and C—H···O hydrogen bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.